molecular formula C17H18F3N5OS B2581582 (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034413-17-5

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Número de catálogo B2581582
Número CAS: 2034413-17-5
Peso molecular: 397.42
Clave InChI: JKWUWQJSVNOQTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a derivative of 1-(2-Pyrimidyl)piperazine, which is a metabolite of buspirone .


Synthesis Analysis

I found a paper titled “Structure-Activity Relationship Studies of 4-((4-(2 …” that might contain relevant information, but I couldn’t retrieve specific details about the synthesis of this compound .


Chemical Reactions Analysis

The same paper mentioned in the Synthesis Analysis section might contain information about the chemical reactions involving this compound .

Aplicaciones Científicas De Investigación

Metabolic Pathways and Pharmacokinetics

The compound PF-00734200, similar in structure to the chemical , has been investigated for its metabolic and pharmacokinetic properties. In a study, it was found that the compound is rapidly absorbed and primarily composed of the parent drug in the circulation. Major metabolic pathways include hydroxylation at the pyrimidine ring, amide hydrolysis, N-dealkylation, and glucuronidation. This research provides insights into the metabolism and excretion of similar compounds (Sharma et al., 2012).

Potential in Diabetes Treatment

Research on a structurally related compound, PF-00734200, demonstrated its potential as a treatment for type 2 diabetes. This compound emerged as a potent and selective dipeptidyl peptidase IV inhibitor with high oral bioavailability, indicating the therapeutic potential of similar compounds in diabetes management (Ammirati et al., 2009).

Antineoplastic Properties

Flumatinib, a tyrosine kinase inhibitor with a similar structure, is being investigated for treating chronic myelogenous leukemia. The metabolism of flumatinib in humans involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This research highlights the potential of related compounds in antineoplastic therapy (Gong et al., 2010).

Antimicrobial and Antifungal Activities

Compounds with pyrimidinone and oxazinone structures, similar to the chemical , were synthesized and showed significant antibacterial and antifungal activities. This suggests the potential of similar compounds in developing new antimicrobial agents (Hossan et al., 2012).

Safety and Hazards

I found a paper titled “Synthesis and In Vitro antiproliferative activity of 2-methyl-3-(2 …” that might contain relevant information about the safety and hazards of this compound .

Propiedades

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5OS/c1-11-22-13(17(18,19)20)10-14(23-11)24-6-8-25(9-7-24)16(26)12-4-3-5-21-15(12)27-2/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWUWQJSVNOQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(N=CC=C3)SC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.